molecular formula C16H11F3N2O B3000602 4-(4-Methylphenoxy)-2-(trifluoromethyl)quinazoline CAS No. 337925-03-8

4-(4-Methylphenoxy)-2-(trifluoromethyl)quinazoline

Cat. No. B3000602
M. Wt: 304.272
InChI Key: PSILJPBDMCCERC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinazoline derivatives have been the subject of extensive research due to their diverse biological activities and potential applications in medicinal chemistry. The compound "4-(4-Methylphenoxy)-2-(trifluoromethyl)quinazoline" is a quinazoline derivative that has not been explicitly mentioned in the provided papers, but the papers do discuss various quinazoline derivatives with different substitutions that exhibit a range of biological activities, including herbicidal, hypolipidemic, antihistaminic, anticonvulsive, and photophysical properties .

Synthesis Analysis

The synthesis of quinazoline derivatives often involves cyclization reactions and functionalization of the quinazoline core

Scientific Research Applications

Synthesis and Chemical Properties

  • Quinazoline derivatives, including those similar to 4-(4-Methylphenoxy)-2-(trifluoromethyl)quinazoline, are nitrogen-containing heterocyclic compounds known for their significant biological activity. Research has explored methods for synthesizing intermediates and derivatives of quinazoline, demonstrating its chemical versatility and potential applications in pharmaceutical research (Xu Li-feng, 2011).

Biological and Pharmacological Activities

  • Hypolipidemic Activities:

    • Quinazoline derivatives have been studied for their hypolipidemic properties, showing potential for lowering triglyceride and cholesterol levels, indicating their relevance in the treatment of lipid disorders (Y. Kurogi et al., 1996).
  • Antioxidant and Cytotoxic Activities:

    • Quinazoline derivatives have shown significant antioxidant activity, with certain compounds exhibiting higher cytotoxicity against cancerous cell types and compatibility with normal cells. This suggests their potential as therapeutic agents in cancer treatment (Raluca Pele et al., 2022).
  • Herbicidal Applications:

    • Some quinazoline derivatives have been identified for their herbicidal activity, showing potential as broad-spectrum weed control agents in agriculture (Da-Wei Wang et al., 2014).
  • Optoelectronic Materials:

    • Quinazolines have applications in electronic devices, including photo- and electroluminescent elements, demonstrating their significance in the development of novel optoelectronic materials (G. Lipunova et al., 2018).
  • Antiviral Activity:

    • Fluorine-containing quinazoline derivatives have shown promising antiviral properties against viruses like monkeypox and smallpox vaccine, indicating their potential in antiviral drug development (G. Lipunova et al., 2012).
  • Antiallergy Agents:

    • Certain quinazoline derivatives have demonstrated significant antiallergic activity, highlighting their potential in the development of new treatments for allergic reactions (R. LeMahieu et al., 1983).
  • Anticancer Properties:

    • Quinazoline-based compounds have been found to inhibit certain types of cancer cell growth, particularly in lung cancer, by inducing cell cycle arrest and apoptosis. This indicates their potential application in cancer therapy (Haining Shi et al., 2017).

Future Directions

The study and application of quinazoline derivatives are active areas of research in medicinal chemistry due to their wide range of biological activities. Future research on “4-(4-Methylphenoxy)-2-(trifluoromethyl)quinazoline” could involve exploring its potential biological activities and optimizing its properties for specific applications .

properties

IUPAC Name

4-(4-methylphenoxy)-2-(trifluoromethyl)quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O/c1-10-6-8-11(9-7-10)22-14-12-4-2-3-5-13(12)20-15(21-14)16(17,18)19/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSILJPBDMCCERC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylphenoxy)-2-(trifluoromethyl)quinazoline

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